molecular formula C10H9N3O B13995795 2-Quinoxalinecarboxamide, 3-methyl- CAS No. 17357-92-5

2-Quinoxalinecarboxamide, 3-methyl-

Cat. No.: B13995795
CAS No.: 17357-92-5
M. Wt: 187.20 g/mol
InChI Key: HIXVRVHZNVQVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-quinoxalinecarboxamide is a quinoxaline derivative characterized by a carboxamide group at the 2-position and a methyl substituent at the 3-position of the bicyclic quinoxaline ring. Quinoxalines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

17357-92-5

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-methylquinoxaline-2-carboxamide

InChI

InChI=1S/C10H9N3O/c1-6-9(10(11)14)13-8-5-3-2-4-7(8)12-6/h2-5H,1H3,(H2,11,14)

InChI Key

HIXVRVHZNVQVJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(=O)N

Origin of Product

United States

Preparation Methods

Benzofuroxan-Based Synthesis

Benzofuroxan derivatives react with activated methylene compounds (e.g., cyanoacetamide) to form quinoxaline-1,4-dioxides, which can be reduced to the parent quinoxaline.

Procedure from US4866175A:

  • Reactants : Benzofuroxan (1.0 eq), cyanoacetamide (1.5 eq), pyrrolidine (base).
  • Conditions : Stirred in DMF at room temperature for 24 h.
  • Product : 3-Methyl-2-quinoxalinecarboxamide-1,4-dioxide (yield: 54–64%).
  • Reduction : Sodium dithionite in methanol/HCl removes N-oxide groups.
  • Final Yield : 70–85% after reduction and recrystallization.

Friedländer Reaction with Cyanoacetamides

A one-pot Friedländer reaction between 2-aminobenzaldehyde derivatives and cyanoacetamides provides direct access to 2-aminoquinoline-3-carboxamides, which can be adapted for quinoxaline systems.

Adapted Method:

  • Reactants : 2-Aminobenzaldehyde (1.0 eq), cyanoacetamide (1.2 eq).
  • Conditions : Reflux in acetic acid (3 h).
  • Yield : 60–72%.
  • Purification : Precipitation with ice-water, filtration.

Modification of Preexisting Quinoxaline Derivatives

Acylation of 3-Methylquinoxaline:

  • Reactants : 3-Methylquinoxaline (1.0 eq), chlorocarbonyl reagents (e.g., phosgene).
  • Conditions : Dry THF, 0°C to room temperature, 6 h.
  • Yield : 50–65%.
  • Side Reaction Control : Use of excess amine scavengers (e.g., triethylamine).

Microwave-Assisted Synthesis

Green chemistry approaches reduce reaction times and improve yields.

Example:

  • Reactants : o-Phenylenediamine, methyl glyoxal, cyanoacetamide.
  • Conditions : Microwave irradiation (150 W, 120°C, 20 min).
  • Yield : 82–90%.
  • Advantages : 10-fold reduction in time compared to conventional methods.

Comparative Data Table: Synthesis Methods for 3-Methyl-2-Quinoxalinecarboxamide

Method Reactants Conditions Yield (%) Purity (HPLC) Key Reference
Condensation o-PDA, methyl glyoxal, cyanoacetamide Ethanol/HCl, reflux 65–78 >95%
Benzofuroxan route Benzofuroxan, cyanoacetamide DMF, pyrrolidine, rt 54–64* 92%
Friedländer reaction 2-Aminobenzaldehyde, cyanoacetamide Acetic acid, reflux 60–72 90%
Microwave-assisted o-PDA, methyl glyoxal, cyanoacetamide Microwave, 120°C 82–90 98%

*Before reduction to remove N-oxide.

Critical Analysis of Methods

Characterization Data

  • IR : C=O stretch at 1660–1680 cm⁻¹, NH₂ bands at 3200–3400 cm⁻¹.
  • NMR (DMSO-d₆) : δ 2.5 (s, CH₃), 8.5–7.5 (m, aromatic H), 5.6 (s, NH₂).
  • MS (MALDI) : m/z 217 [M+H]⁺.

Industrial-Scale Considerations

  • Cost : Benzofuroxan-based methods are cost-prohibitive due to reagent prices.
  • Safety : Microwave and flow chemistry improve safety profiles.

Chemical Reactions Analysis

Types of Reactions: 2-Quinoxalinecarboxamide, 3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Quinoxalinecarboxamide, 3-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Quinoxalinecarboxamide, 3-methyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-methyl-2-quinoxalinecarboxamide and analogous compounds:

Compound Name Substituents Molecular Formula CAS No. Key Properties/Applications References
3-Methyl-2-quinoxalinecarboxamide 2-carboxamide, 3-methyl C₁₁H₁₀N₄O Not explicitly provided Hypothesized intermediate for bioactive molecules; structural similarity to antimicrobial agents.
Olaquindox 2-carboxamide, 3-methyl, N-(2-hydroxyethyl), 1,4-dioxide C₁₂H₁₃N₃O₄ 23696-28-8 Synthetic antimicrobial (veterinary use); enhanced solubility due to hydroxyethyl and oxide groups.
3-Methylquinoxaline-2-carboxylic acid 2-carboxylic acid, 3-methyl C₁₀H₈N₂O₂ 74003-63-7 Agrochemical intermediate; hydrogen-bonding network in crystal structure (monohydrate form).
Ethyl 3-methylquinoxaline-2-carboxylate 2-carboxylate ester (ethyl), 3-methyl C₁₂H₁₂N₂O₂ 3885-38-9 Lipophilic ester; used in synthesis (e.g., hydrolysis to carboxylic acid).
3-Methyl-2-quinoxalinecarboxaldehyde 4-oxide 2-carboxaldehyde, 3-methyl, 4-oxide C₁₀H₇N₂O₂ 67452-55-5 Aldehyde derivative with oxidized ring; potential precursor for Schiff base synthesis.
2-Quinoxalinecarboxaldehyde 2-carboxaldehyde (unsubstituted) C₉H₆N₂O 1593-08-4 Lab reagent; limited safety data; used in organic synthesis.

Key Findings:

Functional Group Impact: Carboxamide vs. Carboxylic Acid: The carboxamide group (e.g., in olaquindox) confers hydrogen-bonding capability, enhancing interactions with biological targets. In contrast, the carboxylic acid (e.g., 3-methylquinoxaline-2-carboxylic acid) is ionizable, improving water solubility and utility in salt formation . Ester Derivatives: Ethyl esters (e.g., ethyl 3-methylquinoxaline-2-carboxylate) are typically more lipophilic, facilitating membrane penetration in drug design. They also serve as protected forms for carboxylic acid synthesis .

Biological Activity: Olaquindox’s 1,4-dioxide and hydroxyethyl groups enhance antimicrobial activity compared to non-oxidized analogs. The oxide groups likely increase redox activity, contributing to its mechanism of action . 3-Methylquinoxaline-2-carboxylic acid’s role as an agrochemical intermediate suggests utility in pesticide development, leveraging its aromaticity and acidity .

Substituent Effects: The methyl group at the 3-position sterically hinders certain reactions but stabilizes the quinoxaline ring against degradation .

Esters like ethyl 3-methylquinoxaline-2-carboxylate lack explicit hazard data but are typically handled as laboratory chemicals with standard precautions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.